molecular formula C5H9N3O2 B13494739 2-((5-Amino-1H-pyrazol-4-yl)oxy)ethan-1-ol

2-((5-Amino-1H-pyrazol-4-yl)oxy)ethan-1-ol

Cat. No.: B13494739
M. Wt: 143.14 g/mol
InChI Key: ZNWGNEIMJPXRRJ-UHFFFAOYSA-N
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Description

2-((5-Amino-1H-pyrazol-4-yl)oxy)ethan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Amino-1H-pyrazol-4-yl)oxy)ethan-1-ol typically involves the reaction of 5-amino-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((5-Amino-1H-pyrazol-4-yl)oxy)ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((5-Amino-1H-pyrazol-4-yl)oxy)ethan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((5-Amino-1H-pyrazol-4-yl)oxy)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Amino-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but with different substitution pattern.

    5-Amino-1H-pyrazole-4-carboxamide: Contains a carboxamide group instead of a hydroxyl group.

    1-(2-Hydroxyethyl)-5-amino-1H-pyrazole: Similar structure but with different functional groups.

Uniqueness

2-((5-Amino-1H-pyrazol-4-yl)oxy)ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its hydroxyl and amino groups allow for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

2-[(5-amino-1H-pyrazol-4-yl)oxy]ethanol

InChI

InChI=1S/C5H9N3O2/c6-5-4(3-7-8-5)10-2-1-9/h3,9H,1-2H2,(H3,6,7,8)

InChI Key

ZNWGNEIMJPXRRJ-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1OCCO)N

Origin of Product

United States

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